Vedaprofen COX-1 Selectivity Profile: Quantitative Comparison with Carprofen and Ketoprofen
Vedaprofen demonstrates a distinct COX inhibition profile compared to its closest veterinary NSAID analogs. In vitro assays reveal vedaprofen inhibits COX-1 with an IC50 of 0.23 μM while showing minimal activity against COX-2 (IC50 >50 μM), yielding a COX-2/COX-1 selectivity ratio of approximately 217 . In contrast, carprofen exhibits preferential COX-2 inhibition, with potency for canine COX-2 more than 100-fold greater than for COX-1 [1]. Ketoprofen, a third propionic acid derivative, displays non-selective inhibition with IC50 values of 2 nM for COX-1 and 26 nM for COX-2 . This fundamental divergence in COX isozyme targeting carries implications for gastrointestinal safety profiles, as COX-1 sparing is generally associated with reduced gastric adverse effects, while COX-2 selective agents may present cardiovascular considerations .
| Evidence Dimension | COX-1 vs COX-2 selectivity |
|---|---|
| Target Compound Data | COX-1 IC50 0.23 μM; COX-2 IC50 >50 μM; selectivity ratio ~217 |
| Comparator Or Baseline | Carprofen: COX-2 selectivity >100-fold over COX-1; Ketoprofen: COX-1 IC50 2 nM, COX-2 IC50 26 nM (non-selective) |
| Quantified Difference | Vedaprofen is COX-1 selective; carprofen is COX-2 selective; ketoprofen is non-selective (potent inhibition of both isoforms) |
| Conditions | In vitro enzymatic assays using recombinant or purified COX isoforms |
Why This Matters
COX selectivity directly influences the safety and efficacy profile; researchers targeting specific inflammatory pathways or minimizing gastrointestinal toxicity should select vedaprofen for its COX-1 preference, whereas carprofen's COX-2 bias suits different clinical contexts.
- [1] Kay-Mugford P, Benn SJ, LaMarre J, Conlon P. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs. Am J Vet Res. 1998 Nov;59(11):1421-6. View Source
